

# Preclinical Profile of SR-3029: A Potent and Selective CK1 $\delta$ / $\epsilon$ Inhibitor

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## Compound of Interest

Compound Name: SR-3029

Cat. No.: B610973

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This technical guide provides a comprehensive overview of the preclinical research on **SR-3029**, a potent and selective dual inhibitor of Casein Kinase 1 $\delta$  (CK1 $\delta$ ) and Casein Kinase 1 $\epsilon$  (CK1 $\epsilon$ ). The information presented herein is intended to support further investigation and development of this compound for potential therapeutic applications.

## Core Mechanism of Action

**SR-3029** is an ATP-competitive inhibitor of CK1 $\delta$  and CK1 $\epsilon$ .<sup>[1]</sup> Its primary mechanism of action involves the suppression of the Wnt/ $\beta$ -catenin signaling pathway.<sup>[1][2]</sup> In cancer cells with elevated CK1 $\delta$  expression, inhibition by **SR-3029** leads to a reduction in nuclear  $\beta$ -catenin levels and a decrease in the transcriptional activity of  $\beta$ -catenin.<sup>[2][3]</sup> This disruption of the Wnt pathway ultimately induces apoptosis and suppresses the growth of cancer cells.<sup>[2][3]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **SR-3029**.

Table 1: In Vitro Potency and Selectivity of **SR-3029**

| Target                     | IC50 (nM)                   | Ki (nM) | Notes                            |
|----------------------------|-----------------------------|---------|----------------------------------|
| Primary Targets            |                             |         |                                  |
| Casein Kinase 1δ<br>(CK1δ) | 44[1][4][5][6][7]           | 97[1]   | Potent and selective inhibition. |
| Casein Kinase 1ε<br>(CK1ε) | 260[1][4][5][6][7]          | 97[1]   | Potent and selective inhibition. |
| Off-Target Kinases         |                             |         |                                  |
| CDK4/cyclin D1             | 576[1][5]                   | -       | Weak off-target activity.[8]     |
| CDK4/cyclin D3             | 368[1][5]                   | -       |                                  |
| CDK6/cyclin D1             | 428[1][5]                   | -       |                                  |
| CDK6/cyclin D3             | 427[1][5]                   | -       |                                  |
| FLT3                       | 3000[1][5]                  | -       |                                  |
| MYLK4                      | >90% inhibition at 10 μM[5] | -       |                                  |
| MARK2                      | >90% inhibition at 10 μM[5] | -       |                                  |

Table 2: Cellular Activity of **SR-3029**

| Cell Line                               | Cancer Type                       | EC50 (nM)               | Notes  |
|---|-----------------------------------|-------------------------|--|
| A375                                    | Human Melanoma                    | 86[1][5]                | Demonstrates sensitivity to CK1δ/ε inhibition. |
| CK1δ-overexpressing breast cancer cells | Breast Cancer                     | 5-70[8]                 |  |
| MCF7                                    | Breast Cancer                     | Less potent activity[1] |  |
| T47D                                    | Breast Cancer                     | Less potent activity[1] |  |
| MCF10A                                  | Non-tumorigenic breast epithelial | Less potent activity[1] |  |

Table 3: In Vivo Efficacy of **SR-3029**

| Tumor Model                                   | Cancer Type                          | Dosing                    | Key Findings  |
|---|--------------------------------------|---------------------------|---|
| Orthotopic MDA-MB-231 & MDA-MB-468 Xenografts | Triple-Negative Breast Cancer        | 20 mg/kg daily i.p.[1][5] | Reduced tumor growth and increased lifespan.[5]     |
| SKBR3 & BT474 Xenografts                      | HER2+ Breast Cancer                  | 20 mg/kg daily i.p.[1]    | Anti-tumor effects observed.[1]                     |
| Patient-Derived Xenograft (PDX)               | Basal-like Invasive Ductal Carcinoma | 20 mg/kg daily i.p.[1]    | Significantly inhibited tumor growth.[2]            |
| Orthotopic PANC-1 Xenograft                   | Pancreatic Cancer                    | 20 mg/kg i.p.[9]          | Significant decrease in tumor volume and weight.[9] |
| DMBA/TPA-induced Skin Carcinogenesis          | Skin Cancer                          | Topical application       | Suppressed tumor formation.[1]                      |

## Experimental Protocols

## In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **SR-3029** against target kinases.

General Methodology:

- Recombinant human kinases (CK1δ, CK1ε, and a panel of other kinases) are used.
- The assay is typically performed in a multi-well plate format.
- Kinase, substrate (e.g., a specific peptide or protein), and ATP are combined in a reaction buffer.
- **SR-3029** is added at various concentrations.
- The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.
- The amount of phosphorylated substrate is quantified, often using a method that detects the incorporation of radiolabeled phosphate from [γ-<sup>32</sup>P]ATP or using a fluorescence-based assay.
- IC<sub>50</sub> values are calculated by fitting the dose-response data to a sigmoidal curve.

## Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal effective concentration (EC<sub>50</sub>) of **SR-3029** on cancer cell viability.

General Methodology:

- Cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with a range of concentrations of **SR-3029** or vehicle control (DMSO).
- After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

- Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
- The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- EC50 values are determined from the dose-response curve.

## In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **SR-3029** in animal models.

General Methodology for Orthotopic Breast Cancer Xenografts:

- Female immunodeficient mice (e.g., nude or SCID) are used.
- Human breast cancer cells (e.g., MDA-MB-231) are surgically implanted into the mammary fat pad.
- Tumors are allowed to establish and reach a palpable size.
- Mice are randomized into treatment and control groups.
- **SR-3029** is administered daily via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.<sup>[1][5]</sup> The control group receives a vehicle solution.
- Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Animal body weight and overall health are monitored for signs of toxicity.
- At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).

General Methodology for Orthotopic Pancreatic Cancer Xenografts:

- PANC-1 cells, stably expressing luciferase, are orthotopically implanted into the pancreas of athymic nude mice.<sup>[9]</sup>

- Tumor growth is monitored weekly using bioluminescent imaging.[9]
- Treatment with **SR-3029** (20 mg/kg i.p.) or vehicle is initiated.[9]
- After a defined treatment period (e.g., six weeks), mice are sacrificed.[9]
- Tumors are excised, measured, and weighed.[9]
- Tumor tissues are analyzed for biomarkers such as cleaved PARP and dCK expression by Western blot.[9]

## Western Blot Analysis

Objective: To detect and quantify the levels of specific proteins in cell or tumor lysates.

General Methodology:

- Protein is extracted from cells or tumor tissue using a lysis buffer.
- Protein concentration is determined using a standard assay (e.g., BCA assay).
- Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for the proteins of interest (e.g.,  $\beta$ -catenin, active  $\beta$ -catenin, CK1 $\delta$ , CK1 $\epsilon$ , LRP6, cleaved PARP, dCK).[1][9]
- The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.

## Immunohistochemistry (IHC)

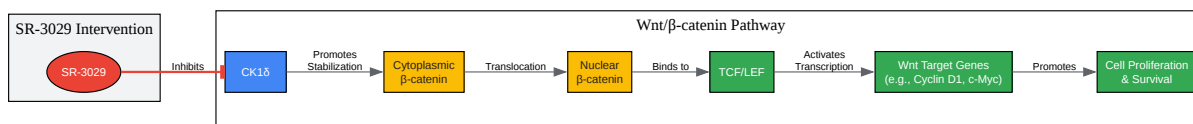
Objective: To visualize the expression and localization of specific proteins within tissue sections.

General Methodology:

- Tumor tissues are fixed in formalin and embedded in paraffin.
- Thin sections of the tissue are cut and mounted on microscope slides.
- The sections are deparaffinized and rehydrated.
- Antigen retrieval is performed to unmask the target protein epitopes.
- The sections are incubated with primary antibodies against proteins of interest (e.g., Ki-67,  $\beta$ -catenin, active  $\beta$ -catenin, CK1 $\delta$ , CK1 $\epsilon$ ).<sup>[1]</sup>
- A secondary antibody linked to a detection system (e.g., HRP-polymer) is applied.
- A chromogen (e.g., DAB) is added to produce a colored precipitate at the site of the antigen.
- The sections are counterstained (e.g., with hematoxylin) and mounted.
- The stained tissues are visualized and analyzed under a microscope.

## Signaling Pathways and Workflows

### SR-3029 Mechanism of Action in Wnt/ $\beta$ -catenin Signaling

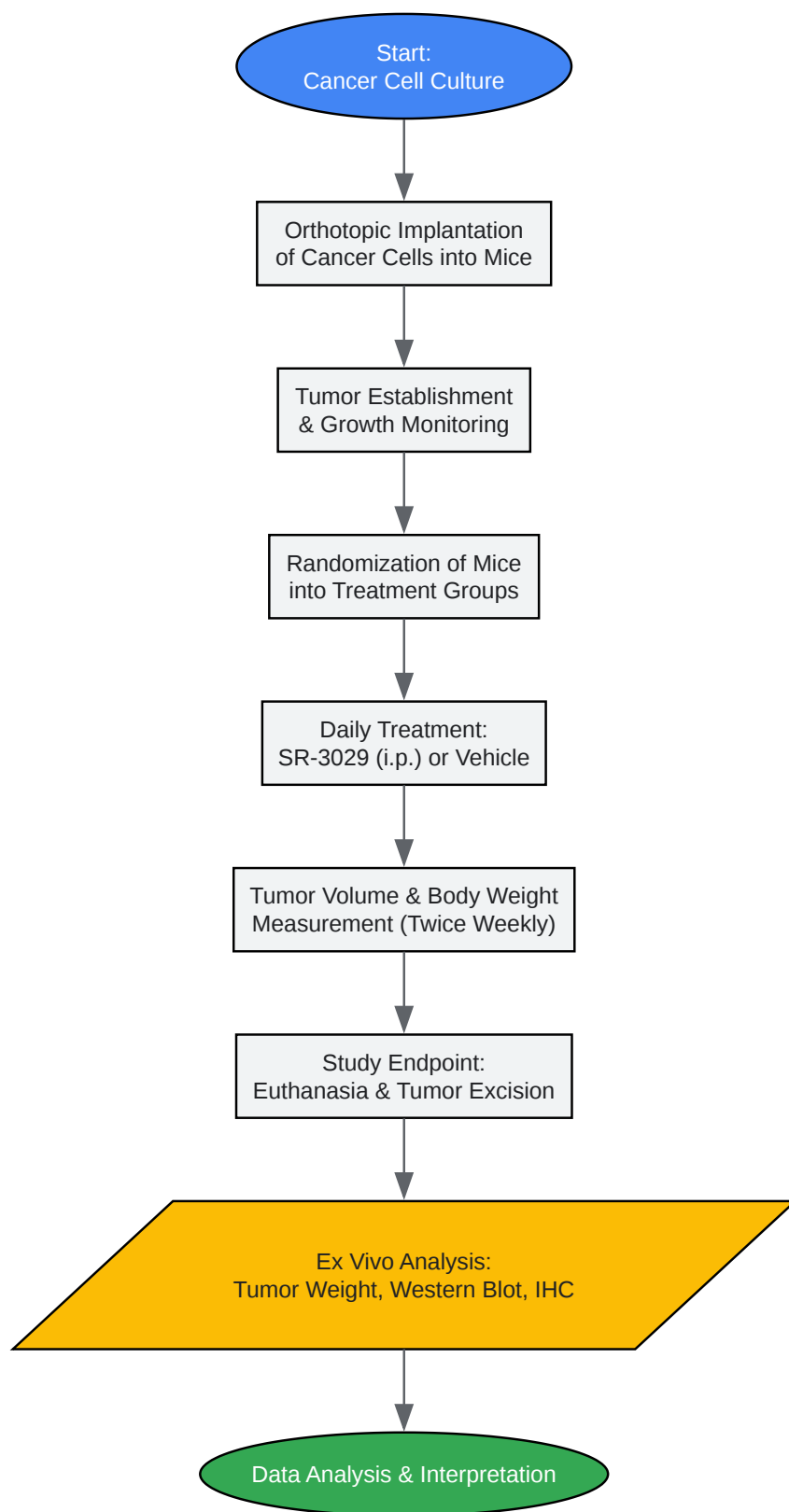


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Caption: **SR-3029** inhibits CK1 $\delta$ , leading to reduced  $\beta$ -catenin and Wnt signaling.

## General Experimental Workflow for In Vivo Xenograft Studies





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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CK1δ: a pharmacologically tractable Achilles' heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. SR 3029 | Casein Kinase 1 Inhibitors: R&D Systems [rndsystems.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Therapeutic Targeting of Casein Kinase 1δ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Preclinical Profile of SR-3029: A Potent and Selective CK1δ/ε Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610973#preclinical-research-on-sr-3029]

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